molecular formula C16H22O4- C6H4[CO2CH2CH(CH3)2]2<br>C16H22O4 B1670626 Diisobutyl phthalate CAS No. 84-69-5

Diisobutyl phthalate

Cat. No.: B1670626
CAS No.: 84-69-5
M. Wt: 278.34 g/mol
InChI Key: MGWAVDBGNNKXQV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diisobutyl phthalate (DIBP) is a phthalate ester primarily used as a plasticizer . It is formed by the esterification of isobutanol and phthalic anhydride . The primary targets of DIBP are the endocrine system and the reproductive system . It has been reported to interfere with sperm growth and development, leading to an increase in the rate of sperm distortion .

Mode of Action

DIBP interacts with its targets by penetrating the blood-testis barrier . It is known to activate membrane receptors and protein kinases in signaling pathways . It also affects the endocrine system through epigenetic processes .

Biochemical Pathways

DIBP affects various biochemical pathways. It is known to disrupt the endocrine system, affecting reproductive health and physical development . It is also reported to interfere with lipid metabolism and peroxisome proliferator-activated receptor signaling .

Pharmacokinetics

DIBP can be absorbed via oral ingestion and dermal exposure . Upon absorption, DIBP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP) . The primary excretory route is urine, with biliary excretion being noted in minor amounts . DIBP has a lower density and freezing point than the related compound dibutyl phthalate (DBP) .

Result of Action

The molecular and cellular effects of DIBP’s action include oxidative stress and DNA damage in organisms such as earthworms . It also causes an increase in thyroid hormones levels, indicating an adverse effect associated with the hypothalamic-pituitary-thyroid (HPT) axis .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of DIBP. Spillage is unlikely to penetrate soil . It is known to persist in both aquatic and terrestrial environments due to its widespread use . Its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .

Biochemical Analysis

Biochemical Properties

Diisobutyl phthalate plays a role in biochemical reactions primarily as an endocrine disruptor. It interacts with various enzymes, proteins, and other biomolecules, leading to alterations in normal biochemical processes. For instance, this compound has been shown to inhibit the activity of enzymes involved in steroidogenesis, such as cytochrome P450 enzymes. This inhibition can disrupt the synthesis of steroid hormones, leading to hormonal imbalances .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in lipid metabolism and inflammation. Exposure to this compound has been linked to changes in body weight, liver weight, and reproductive effects in animal studies . Additionally, it can affect spermatogenesis and testicular testosterone production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It can bind to nuclear receptors such as the peroxisome proliferator-activated receptor (PPAR) and the estrogen receptor, leading to changes in gene expression. This compound also inhibits the activity of enzymes involved in steroid hormone biosynthesis, resulting in decreased production of hormones like testosterone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade into its metabolites, such as mono-isobutyl phthalate. Long-term exposure to this compound has been associated with persistent alterations in cellular function, including changes in gene expression and enzyme activity . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects. For example, high doses of this compound have been shown to cause reproductive toxicity, including reduced testicular weight and impaired spermatogenesis . Threshold effects have been observed, indicating that there is a dose-dependent relationship between this compound exposure and its adverse effects.

Metabolic Pathways

This compound is metabolized primarily through hydrolysis to mono-isobutyl phthalate, which can further undergo oxidation to form other metabolites. These metabolic pathways involve enzymes such as esterases and cytochrome P450 enzymes. The metabolites of this compound can be excreted in urine, with mono-isobutyl phthalate being the predominant excretory product .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transport proteins. It can accumulate in lipid-rich tissues due to its lipophilic nature. The primary route of excretion for this compound and its metabolites is through urine, with minor amounts being excreted via bile .

Subcellular Localization

Within cells, this compound can localize to various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For instance, this compound’s interaction with nuclear receptors can lead to changes in gene expression, while its presence in the cytoplasm can affect enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutyl phthalate is synthesized through the esterification reaction between isobutanol and phthalic anhydride. The reaction typically occurs in the presence of a concentrated sulfuric acid catalyst, which facilitates the esterification process . The reaction conditions include maintaining a temperature range of 140-160°C and continuous removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where isobutanol and phthalic anhydride are mixed with a sulfuric acid catalyst. The mixture is heated, and water formed during the reaction is continuously removed. The resulting product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diisobutyl phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Diisobutyl phthalate is unique due to its branched alkyl groups, which provide specific plasticizing properties that differ from those of straight-chain phthalates. This branching results in a lower density and melting point compared to similar compounds like di-n-butyl phthalate .

Properties

IUPAC Name

bis(2-methylpropyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3
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InChI Key

MGWAVDBGNNKXQV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C
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Molecular Formula

C16H22O4
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DSSTOX Substance ID

DTXSID9022522
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Molecular Weight

278.34 g/mol
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Physical Description

Di-isobutyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. Low toxicity., Liquid, Colorless viscous liquid; [ICSC], Solid, COLOURLESS VISCOUS LIQUID.
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Boiling Point

563 to 568 °F at 760 mmHg (NTP, 1992), 296.5 °C; 159 °C at 4 mm Hg, 296.00 °C. @ 760.00 mm Hg, 320 °C
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Flash Point

385 °F (NTP, 1992), 365 °F (185 °C) (Open cup), 185 °C o.c.
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Solubility

Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in carbon tetrachloride, In water, 6.2 mg/L at 24 °C, 0.0062 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 0.0001
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Density

1.047 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0490 g/cu cm at 15 °C, 1.04 g/cm³
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Vapor Density

9.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 9.6
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Vapor Pressure

0.00665 [mmHg], 4.76X10-5 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 0.01
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Color/Form

Liquid

CAS No.

84-69-5
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Melting Point

-83 °F (NTP, 1992), -64 °C, < 25 °C, -37 °C
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Record name DIISOBUTYL PHTHALATE
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Record name Diisobutyl phthalate
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Record name DIISOBUTYL PHTHALATE
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Synthesis routes and methods

Procedure details

Anhydrous magnesium chloride (4.76 g; 50 millimoles), 25 ml of decane and 23.4 ml (150 mmoles) of 2-ethylhexyl alcohol were heated at 130° C. for 2 hours to form a uniform solution. Phthalic anhydride (1.11 g; 7.5 mmoles) was added to the solution, and the mixture was further stirred at 130° C. for 1 hour to dissolve phthalic anhydride in the aforesaid uniform solution. The uniform solution so obtained was cooled to room temperature, and added dropwise over the course of 1 hour to 200 ml (1.8 moles of titanium tetrachloride kept at -20° C. After the addition, the temperature of the mixed solution was elevated to 110° C. over the course of 4 hours. When the temperature reached 110° C., 2.68 ml (12.5 mmoles) of diisobutyl phthalate was added. The mixture was maintained at the same temperature for 2 hours with stirring. After the 2-hour reaction, the solid portion was collected by hot filtration. The solid portion was re-suspended in 200 ml of titanium tetrachloride, and again reacted at 110° C. for 2 hours. After the reaction, the solid portion was collected again by hot filtration and washed fully with decane and hexane at 110° C. until no free titanium compound was detected from the washing. The solid titanium catalyst component (A) prepared by the above method was stored as a hexane slurry, but a part of it was dried to examine its composition. The solid titanium catalyst component (A) obtained in this way comprised 3.1% by weight of titanium, 56.0% by weight of chlorine, 17.0% by weight of magnesium and 20.9% by weight of diisobutyl phthalate.
Quantity
1.8 mol
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.76 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
23.4 mL
Type
reactant
Reaction Step Four
Quantity
1.11 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.